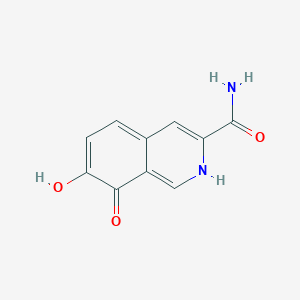
7,8-Dihydroxyisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7,8-Dihydroxyisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at positions 7 and 8 on the isoquinoline ring, which is crucial for its biological activity. The carboxamide group enhances its solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl groups in its structure can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in conditions associated with oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for different strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as protein kinases, leading to altered cellular functions.
- Receptor Interaction : The compound can bind to receptors involved in cell signaling, affecting processes like apoptosis and inflammation .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of the compound. It was shown to activate caspase pathways leading to apoptosis in cancer cells. The IC50 value for MCF-7 cells was determined to be approximately 25 µM, indicating a strong potential for further development as an anticancer agent .
Propriétés
Numéro CAS |
146515-43-7 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
Clé InChI |
FIBTUUYKTWYAAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
SMILES isomérique |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
SMILES canonique |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
Synonymes |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















